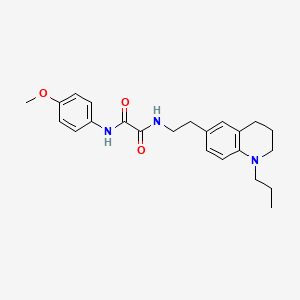

![molecular formula C19H19N3O5 B2935051 3,4,5-三甲氧基-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺 CAS No. 897616-41-0](/img/structure/B2935051.png)

3,4,5-三甲氧基-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

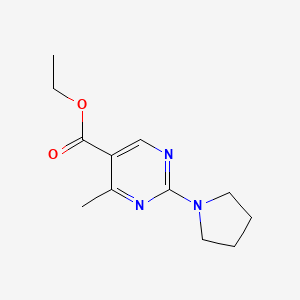

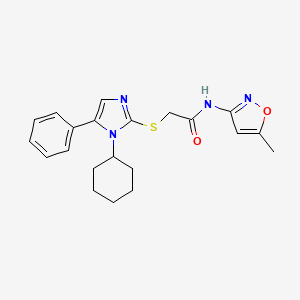

The compound “3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The 3,4,5-trimethoxy refers to three methoxy (-OCH3) groups attached to the benzene ring, which is a feature seen in natural products like gallic acid and its derivatives . The “2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl” part of the molecule is a pyrido[1,2-a]pyrimidinone derivative, which is a heterocyclic compound containing a pyrimidine ring fused with a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzamide and trimethoxyphenyl groups would likely contribute to the overall planarity of the molecule, while the pyrido[1,2-a]pyrimidinone moiety could introduce some degree of three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in hydrolysis or condensation reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学研究应用

合成与生物学评估

Abu‐Hashem、Al-Hussain 和 Zaki (2020) 在期刊 "Molecules" 中的一项研究探讨了从维斯那庚酮和凯林酮衍生的新型杂环化合物的合成,包括类似于 3,4,5-三甲氧基-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺的化合物。对这些化合物进行了抗炎和镇痛活性的筛选,表明了潜在的药用应用。他们发现某些衍生物对 COX-2 选择性和镇痛和抗炎作用表现出高抑制活性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

HDAC 抑制和抗癌潜力

周等人 (2008) 研究了一种与 3,4,5-三甲氧基-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺在结构上相关的化合物。该化合物 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 被发现是一种同型选择性组蛋白脱乙酰酶 (HDAC) 抑制剂,由于其阻断癌细胞增殖和诱导细胞凋亡的能力而显示出作为抗癌药物的潜力 (周等人,2008)。

在药物制剂中的分析

叶等人 (2012) 开发了一种非水性毛细管电泳方法,用于分离甲磺酸伊马替尼和相关物质,包括类似于 3,4,5-三甲氧基-N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺的化合物。该方法可用于药物制剂中的质量控制,表明分析技术在确保药物纯度和安全性方面的重要性 (叶、黄、李、项和徐,2012)。

抗惊厥活性与生化影响

Chaturvedi、Chaudhari 和 Parmar (1972) 合成了几种与本化合物密切相关的 3,4,5-三甲氧基苯甲酰胺。他们评估了这些苯甲酰胺的抗惊厥特性和对丙酮酸氧化的影响。虽然他们发现了抗惊厥活性,但它与抑制丙酮酸氧化的能力没有直接关系 (Chaturvedi、Chaudhari 和 Parmar,1972)。

安全和危害

未来方向

作用机制

Target of Action

The compound, 3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, is known to have multiple targets. The Trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it has been reported that a compound containing the TMP group inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β leads to the disruption of various cellular processes, including cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .

Result of Action

The compound’s action results in significant molecular and cellular effects. Its anti-cancer effects are particularly notable, as it effectively inhibits several targets, leading to the disruption of critical cellular processes . Furthermore, the compound has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

生化分析

Biochemical Properties

Compounds containing the trimethoxyphenyl (TMP) group, which is present in this compound, have been found to exhibit diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-11-16(19(24)22-8-6-5-7-15(22)20-11)21-18(23)12-9-13(25-2)17(27-4)14(10-12)26-3/h5-10H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKSONKKIDTXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

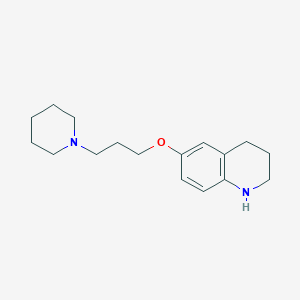

![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)

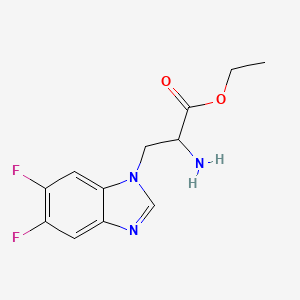

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)

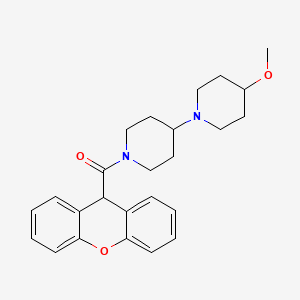

![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)